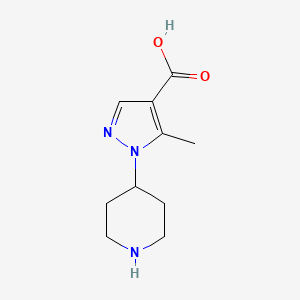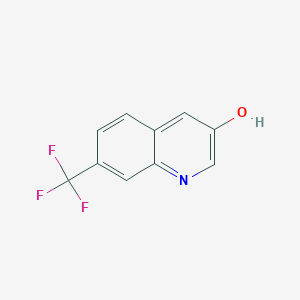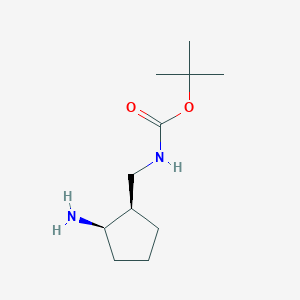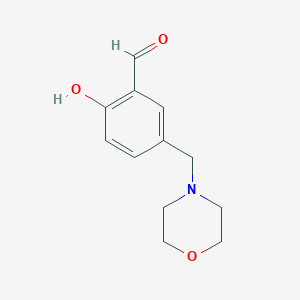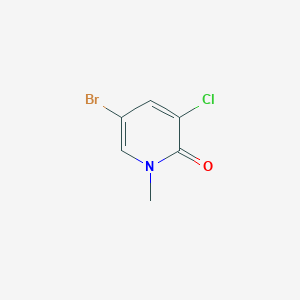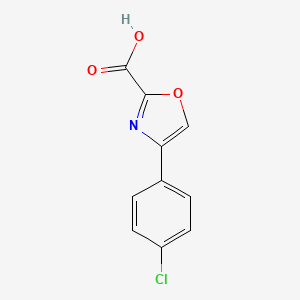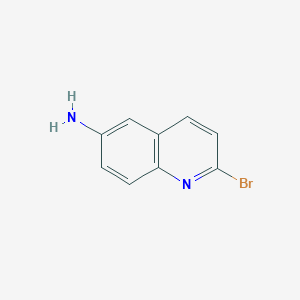
2-Bromoquinolin-6-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromoquinolin-6-amine is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and synthetic organic chemistry. The compound has a molecular formula of C9H7BrN2 and is characterized by a quinoline ring system substituted with a bromine atom at the second position and an amino group at the sixth position. This structural arrangement imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoquinolin-6-amine typically involves the bromination of quinoline derivatives followed by amination. One common method is the bromination of 6-aminoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete bromination.
Another approach involves the cyclization of 2-bromoaniline with a suitable reagent to form the quinoline ring system. This method may involve the use of catalysts such as palladium or copper to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination reactions using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is often employed to minimize environmental impact and improve process efficiency.
化学反应分析
Types of Reactions
2-Bromoquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, hydrogen peroxide; reactions are often performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution: Formation of azido, cyano, or other substituted quinoline derivatives.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of amine derivatives.
科学研究应用
2-Bromoquinolin-6-amine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules
Material Science: Quinoline derivatives, including this compound, are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists. Its structural features make it a valuable tool in the investigation of biological pathways and molecular interactions.
作用机制
The mechanism of action of 2-Bromoquinolin-6-amine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist. For example, quinoline derivatives are known to inhibit the activity of enzymes involved in DNA replication and repair, leading to antimicrobial and anticancer effects.
At the molecular level, the bromine atom and amino group in this compound can interact with specific molecular targets, such as proteins or nucleic acids, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
6-Aminoquinoline: Similar structure but lacks the bromine atom. It is used in the synthesis of antimalarial drugs.
2-Bromoquinoline: Lacks the amino group at the sixth position. It is used as an intermediate in organic synthesis.
6-Bromoquinoline: Bromine atom is at the sixth position instead of the second. It has applications in material science and organic synthesis.
Uniqueness
2-Bromoquinolin-6-amine is unique due to the presence of both the bromine atom and the amino group in specific positions on the quinoline ring. This unique structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific research and industrial applications.
属性
IUPAC Name |
2-bromoquinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATRWJGEKJBWLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
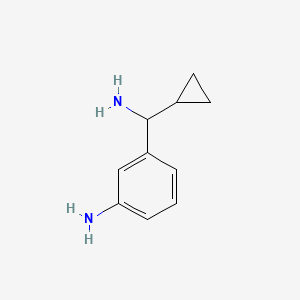
![Furo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8011851.png)
![7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8011853.png)

![7-Methoxy-imidazo[1,2-a]pyridin-2-ol](/img/structure/B8011860.png)
![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B8011877.png)
![4-Isopropoxy-6,7,8,9-Tetrahydro-5H-Pyrimido[4,5-D]Azepine](/img/structure/B8011884.png)
